molecular formula C17H14FN3O6S2 B2975826 2-((4-fluorophenyl)sulfonyl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 886926-13-2

2-((4-fluorophenyl)sulfonyl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2975826
CAS No.: 886926-13-2
M. Wt: 439.43
InChI Key: CEKDNDOZBOVNGD-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)sulfonyl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that features a sulfonyl group, a fluorophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)sulfonyl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the sulfonyl and fluorophenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)sulfonyl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-((4-fluorophenyl)sulfonyl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is investigated for its potential pharmacological properties, including antibacterial and antifungal activities.

    Industry: The compound is used in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)sulfonyl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole: This compound shares the oxadiazole ring and sulfonyl group but lacks the acetamide moiety.

    4-fluorophenylsulfonyl chloride: This compound contains the sulfonyl and fluorophenyl groups but does not have the oxadiazole ring.

Uniqueness

2-((4-fluorophenyl)sulfonyl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O6S2/c1-28(23,24)14-5-3-2-4-13(14)16-20-21-17(27-16)19-15(22)10-29(25,26)12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKDNDOZBOVNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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